
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or chloroacetamide derivatives. For example, N-(benzo[d]thiazol-2-yl) acetamides can be synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond associated assemblies characteristic to the substituent in the benzothiazole moiety . Similarly, N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives were prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different phenol or thiophenol derivatives . Although the specific synthesis of "N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide" is not detailed in the provided papers, these methods suggest a possible pathway for its synthesis involving acylation and substitution reactions.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding interactions. For instance, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions . The presence of substituents on the benzothiazole ring can influence the nature of these interactions and the resulting molecular assemblies. The specific molecular structure of "N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide" would likely exhibit similar hydrogen bonding patterns, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
Benzothiazole acetamides can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a precursor for the preparation of disubstituted benzoxazoles . The amide group in these compounds can also engage in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities. The specific chemical reactions involving "N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide" would depend on the reactivity of its substituents and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The presence of hydrogen bonding can affect the solubility and melting point of these compounds. The specific properties of "N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide" would need to be determined experimentally, but it can be inferred that its amide and benzothiazole groups would play a significant role in its physical and chemical behavior.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been synthesized and evaluated for their antitumor activities. For instance, derivatives of benzothiazole, which share structural similarities with the specified compound, have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
Research on indoline derivatives of benzothiazole acetamides, which are structurally related to the specified compound, has revealed significant anticonvulsant activity. This suggests the potential of such compounds in developing treatments for epilepsy and related neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, which could inform the development of dye-sensitized solar cells (DSSCs) and pharmaceuticals targeting specific proteins. This research underscores the diverse applications of benzothiazole derivatives in both energy and pharmaceutical sectors (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antimicrobial Activity
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and tested for antimicrobial activities, showing effectiveness against pathogenic bacteria and Candida species. This indicates the potential use of such compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Anti-Inflammatory Activity
Research on novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10-12(17)6-4-7-13(10)18-15(20)9-19-16(21)11-5-2-3-8-14(11)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQSWZHKKJKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

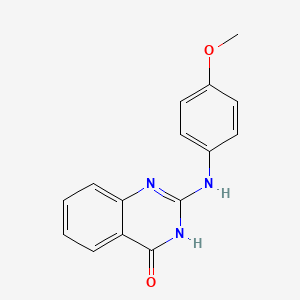

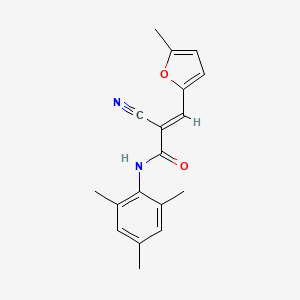
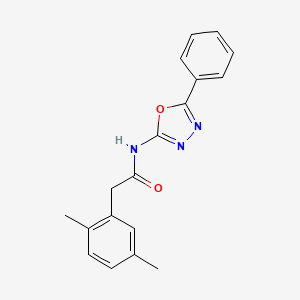

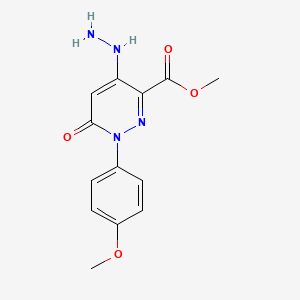
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2522872.png)
![[(4As,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)
![3-(4-Fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2522874.png)
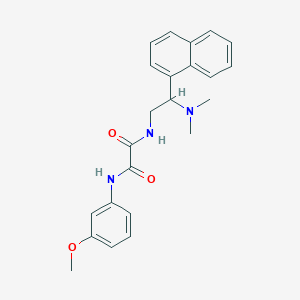


![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)